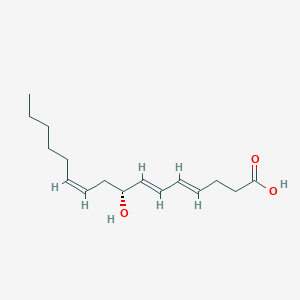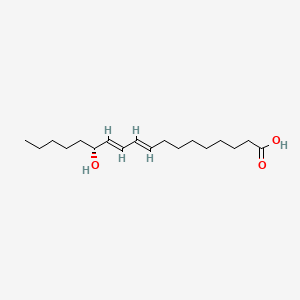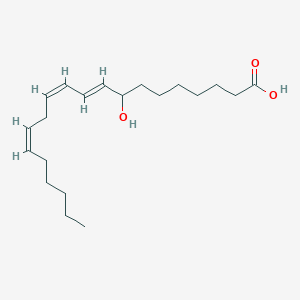
8-HETrE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Hydroxy-9E,11Z,14Z-eicosatrienoic acid, commonly known as 8-HETrE, is a metabolite of the omega-6 fatty acid gamma-linolenic acid. It is formed through the action of the enzyme 5-lipoxygenase on dihomo-gamma-linolenic acid. This compound plays a significant role in lipid metabolism and has been studied for its various biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
8-Hydroxy-9E,11Z,14Z-eicosatrienoic acid is synthesized from gamma-linolenic acid through the action of the enzyme 5-lipoxygenase. The intermediate in this process is dihomo-gamma-linolenic acid. The reaction typically occurs in biological systems, such as in rabbit neutrophils .
Industrial Production Methods
it can be obtained through the enzymatic conversion of gamma-linolenic acid using purified 5-lipoxygenase in a controlled laboratory environment .
Chemical Reactions Analysis
Types of Reactions
8-Hydroxy-9E,11Z,14Z-eicosatrienoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroperoxides.
Reduction: Reduction reactions can convert hydroperoxides back to hydroxyl groups.
Substitution: This compound can participate in substitution reactions, particularly involving its hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various hydroperoxides, hydroxyl derivatives, and substituted eicosatrienoic acids .
Scientific Research Applications
8-Hydroxy-9E,11Z,14Z-eicosatrienoic acid has several scientific research applications:
Chemistry: It is used to study lipid metabolism and the role of lipoxygenases in biochemical pathways.
Biology: Researchers investigate its role in cellular signaling and its effects on cell proliferation and differentiation.
Medicine: It is studied for its potential therapeutic effects in conditions like obesity and metabolic disorders.
Industry: While not widely used industrially, it serves as a model compound for studying lipid oxidation and related processes
Mechanism of Action
8-Hydroxy-9E,11Z,14Z-eicosatrienoic acid exerts its effects through several molecular targets and pathways:
Lipoxygenase Pathway: It is formed by the action of 5-lipoxygenase on dihomo-gamma-linolenic acid.
Cell Signaling: It can modulate signaling pathways involved in inflammation and cell growth.
Receptor Interaction: It interacts with specific receptors, such as the prostacyclin receptor, to exert its biological effects
Comparison with Similar Compounds
8-Hydroxy-9E,11Z,14Z-eicosatrienoic acid can be compared with other similar compounds, such as:
12-Hydroxy-8,10,14-eicosatrienoic acid: Another metabolite of dihomo-gamma-linolenic acid, known for its cardioprotective effects.
8-Hydroxy-5,9,11,14-eicosatetraenoic acid: A related compound involved in similar biochemical pathways
8-Hydroxy-9E,11Z,14Z-eicosatrienoic acid is unique due to its specific formation pathway and its distinct biological activities, particularly in lipid metabolism and cell signaling .
Properties
Molecular Formula |
C20H34O3 |
|---|---|
Molecular Weight |
322.5 g/mol |
IUPAC Name |
(9E,11Z,14Z)-8-hydroxyicosa-9,11,14-trienoic acid |
InChI |
InChI=1S/C20H34O3/c1-2-3-4-5-6-7-8-9-10-13-16-19(21)17-14-11-12-15-18-20(22)23/h6-7,9-10,13,16,19,21H,2-5,8,11-12,14-15,17-18H2,1H3,(H,22,23)/b7-6-,10-9-,16-13+ |
InChI Key |
SKIQVURLERJJCK-SFULQBOPSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C=C\C(CCCCCCC(=O)O)O |
Canonical SMILES |
CCCCCC=CCC=CC=CC(CCCCCCC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


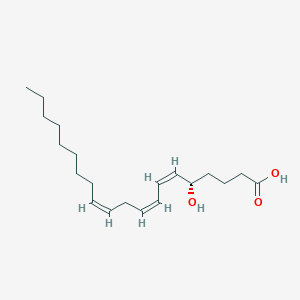
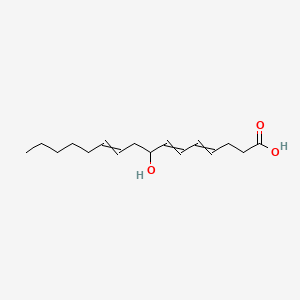
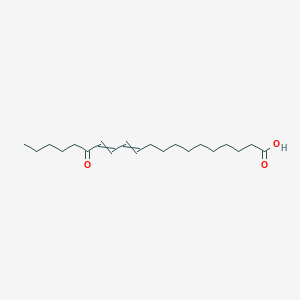

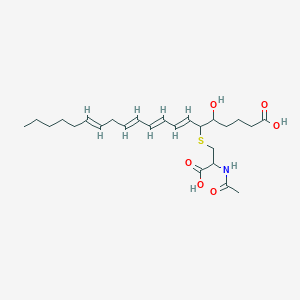
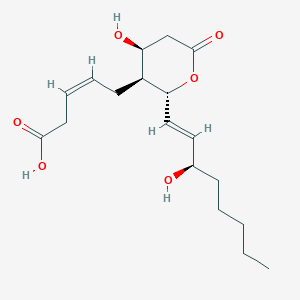
![(6Z,9R,11Z,14Z)-9-[2-[(4-amino-4-carboxybutanoyl)amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-oxoicosa-6,11,14-trienoic acid](/img/structure/B10767737.png)
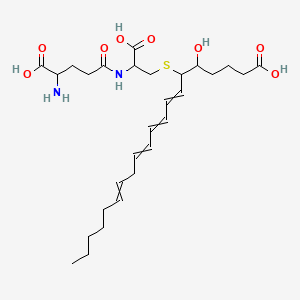
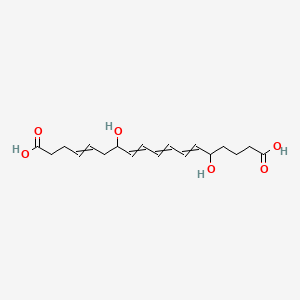
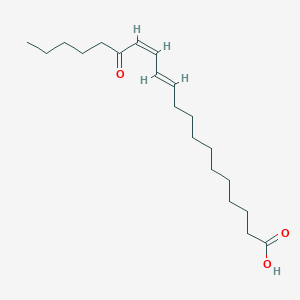

![4-(Benzylamino)-3-hydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione](/img/structure/B10767794.png)
